N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
Description
N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclobutyl ring, a pyrazole ring, and an acetamide group, making it an interesting subject for scientific research.
Properties
IUPAC Name |
N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O3/c1-7-23-14-9-17(22,16(14,4)5)10-18-15(21)8-13-11(2)19-20(6)12(13)3/h14,22H,7-10H2,1-6H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMVVXPJSKMMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1(C)C)(CNC(=O)CC2=C(N(N=C2C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclobutyl ring, the introduction of the ethoxy and hydroxy groups, and the coupling of the pyrazole ring with the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability. Advanced techniques such as automated synthesis and high-throughput screening may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can be compared with other compounds that have similar structural features, such as:
- This compound analogs with different substituents on the cyclobutyl or pyrazole rings.
- Compounds with similar acetamide groups but different ring structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
